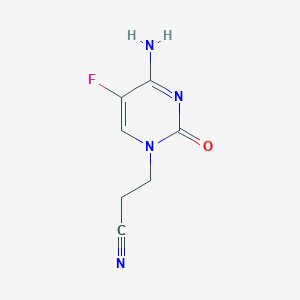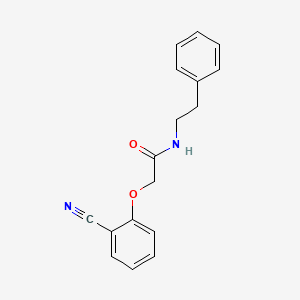![molecular formula C19H12N2O5 B11509380 N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-furamide](/img/structure/B11509380.png)
N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-furamide is a synthetic organic compound that belongs to the class of dibenzo[b,f]oxepine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-furamide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2,4-dinitrotoluene with substituted methoxyaldehydes to form intermediate stilbenes.
Cyclization: The obtained stilbenes undergo cyclization to form the dibenzo[b,f]oxepine core.
Functionalization: The dibenzo[b,f]oxepine core is then functionalized with a nitro group at the 3-position and a furamide group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Common techniques include:
Catalytic Reactions: Using catalysts such as BF3·OEt2 to facilitate the condensation and cyclization reactions.
Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction rates and improve yields.
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The furamide group can participate in nucleophilic substitution reactions.
Cyclization: The dibenzo[b,f]oxepine core can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) are used for nucleophilic substitution.
Cyclization: Catalysts like BF3·OEt2 are employed to facilitate cyclization reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Furamides: Nucleophilic substitution results in various substituted furamides.
Cyclized Products: Further cyclization leads to more complex dibenzo[b,f]oxepine derivatives.
Scientific Research Applications
N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-furamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a microtubule inhibitor, which can be used in cancer treatment.
Materials Science: The compound’s unique structural properties make it a candidate for developing advanced materials with specific electronic and photophysical properties.
Biological Studies: Its interactions with biological targets, such as tubulin, are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-furamide involves its interaction with microtubules. The compound binds to tubulin, a protein that forms microtubules, and inhibits its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepine Derivatives: Compounds with similar core structures but different functional groups, such as biphenylmethoxydibenzo[b,f]oxepine.
Azo-Dibenzo[b,f]oxepine Derivatives: Compounds with azo bonds that exhibit photoswitchable properties.
Uniqueness
N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-furamide is unique due to its specific functional groups (nitro and furamide) that confer distinct chemical reactivity and biological activity. Its ability to inhibit microtubule polymerization makes it a valuable compound for cancer research .
Properties
Molecular Formula |
C19H12N2O5 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
N-(2-nitrobenzo[b][1]benzoxepin-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C19H12N2O5/c22-19(17-6-3-9-25-17)20-15-10-13(21(23)24)11-18-14(15)8-7-12-4-1-2-5-16(12)26-18/h1-11H,(H,20,22) |
InChI Key |
KSVOQAWAXRBCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[2-(3-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid](/img/structure/B11509302.png)
![Pentanoic acid, 5-[1,3]dioxolan-2-yl-2-hydroxy-4-hydroxyimino-, methyl ester](/img/structure/B11509303.png)
![5-[(3,4-diethoxybenzyl)sulfanyl]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B11509308.png)
![(2-Fluoro-benzyl)-[2-(5-methoxy-2-methyl-1H-indol-3-yl)-ethyl]-amine](/img/structure/B11509311.png)
![1-{1-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B11509315.png)
![(5E)-3-(2-aminoethyl)-5-[(4-fluoro-3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11509318.png)
![3-Methyl-1-[(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11509320.png)
![N-(4-bromophenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11509330.png)


![N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B11509338.png)
![1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B11509346.png)
![6-Amino-4-furan-2-yl-3-pyridin-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11509365.png)
![2-Chloro-N-[4-(1-methyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-benzamide](/img/structure/B11509386.png)
